2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride
Description
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Properties
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQVRVDIONXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=NC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211495-57-6 | |
| Record name | Benzoxazole, 2-[(4-piperidinylmethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211495-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride is C13H17ClN2OS, with a molecular weight of 284.81 g/mol. This compound features a piperidine ring and a benzo[d]oxazole moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, suggesting its potential as an anti-inflammatory agent.
Biological Activity Overview
Research indicates that 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride exhibits several biological activities:
-
Anti-inflammatory Activity :
- The compound has demonstrated significant inhibition of COX enzymes, which may lead to reduced inflammation in various models.
- Neuroprotective Effects :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride:
In Silico Studies
In silico docking studies have been employed to further understand the binding interactions of this compound with its targets. Molecular dynamics simulations indicate stable binding conformations with COX enzymes, supporting the experimental findings regarding its inhibitory effects .
Preparation Methods
Synthesis of the Benzo[d]oxazole Core and 2-(Chloromethyl)benzo[d]oxazole Intermediate
The benzo[d]oxazole ring system is typically synthesized via intramolecular cyclization of 2-aminophenol derivatives under acidic conditions. According to recent research, 2-aminophenol (VIa) is subjected to cyclization in a 4N hydrochloric acid solution with heating under reflux conditions on a sand bath. This promotes the formation of the benzo[d]oxazole ring system. After completion, the solvent is removed under reduced pressure to isolate the intermediate 2-(chloromethyl)benzo[d]oxazole (VIb) as a solid compound. This chloromethyl intermediate is crucial for further functionalization at the 2-position of the benzo[d]oxazole ring (Scheme 1).
| Step | Reactant | Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminophenol (VIa) | 4N HCl, reflux, sand bath | Benzo[d]oxazole intermediate |
| 2 | Benzo[d]oxazole | Chloromethylation | 2-(Chloromethyl)benzo[d]oxazole (VIb) |
Introduction of the Piperidin-4-ylmethylthio Group via Nucleophilic Substitution
The key step in the preparation of 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride involves the nucleophilic substitution of the chlorine atom on the 2-(chloromethyl)benzo[d]oxazole intermediate by a thiol-functionalized piperidine derivative.
- The nucleophile is typically piperidin-4-ylmethanethiol or a related thiol compound bearing the piperidine ring.
- The reaction proceeds via an SN2 mechanism, where the thiol sulfur attacks the electrophilic chloromethyl carbon, displacing the chloride ion.
- This step is usually conducted in an appropriate polar solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO), often in the presence of a base to deprotonate the thiol and enhance nucleophilicity.
- The resulting thioether linkage forms the 2-((piperidin-4-ylmethyl)thio)benzo[d]oxazole compound.
- Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid, facilitating purification and enhancing compound stability.
| Step | Reactant | Conditions | Product |
|---|---|---|---|
| 3 | 2-(Chloromethyl)benzo[d]oxazole (VIb) | Piperidin-4-ylmethanethiol, base, solvent | 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole |
| 4 | Free base compound | HCl treatment | 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Cyclization | 2-Aminophenol, 4N HCl, reflux, sand bath | Benzo[d]oxazole core |
| 2 | Chloromethylation | Chlorinating agent (e.g., formaldehyde/HCl or other) | 2-(Chloromethyl)benzo[d]oxazole intermediate |
| 3 | Nucleophilic substitution | Piperidin-4-ylmethanethiol, base, polar solvent | 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole |
| 4 | Salt formation | HCl treatment | 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride |
Research Findings and Considerations
- The cyclization step to form the benzo[d]oxazole ring is efficient under acidic reflux conditions and yields a stable intermediate suitable for further functionalization.
- Chloromethylation at the 2-position provides a reactive site for nucleophilic substitution, a key step in introducing the piperidinylthio group.
- The nucleophilic substitution with piperidin-4-ylmethanethiol proceeds smoothly under basic conditions, typically in polar solvents, to afford the desired thioether linkage.
- Formation of the hydrochloride salt enhances the compound's stability and facilitates purification.
- No significant side reactions or by-products have been reported under optimized conditions, indicating a clean and selective synthesis pathway.
- Alternative synthetic routes involving Knoevenagel condensation or amidoxime coupling are less direct but may offer structural analogs or derivatives for biological evaluation.
Q & A
Q. What are the recommended methods for synthesizing 2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperidin-4-ylmethanethiol with a benzo[d]oxazole derivative under controlled conditions. Key steps include:
- Thioether formation : Reacting a halogenated benzo[d]oxazole with piperidin-4-ylmethanethiol in the presence of a base (e.g., NaH) .
- Hydrochloride salt preparation : Treating the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thioether coupling | NaH, DMF, 60°C | 65–75 | ≥95% | |
| Salt formation | HCl (gas), EtOH | 85–90 | ≥98% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on analogous piperidine derivatives:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Reaction path search : Identify low-energy intermediates for thioether bond formation .
- Solvent optimization : Use COSMO-RS models to select solvents that enhance yield (e.g., DMF vs. THF) .
Table 2 : Computational Parameters
| Software | Method | Basis Set | Convergence Criteria |
|---|---|---|---|
| Gaussian 16 | B3LYP | 6-31G(d) | ΔE < 1 kcal/mol |
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Solubility : Compare experimental results (e.g., shake-flask method) with predicted values from tools like ALOGPS .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze by LC-MS to identify degradation products .
- Case study : Discrepancies in melting points may arise from polymorphic forms; use XRD for crystal structure analysis .
Q. What statistical methods are recommended for experimental design in optimizing reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trials while maximizing data quality:
- Factorial design : Screen variables (temperature, catalyst loading) to identify significant factors .
- Response Surface Methodology (RSM) : Optimize parameters for maximum yield/purity .
Table 3 : DoE Example for Thioether Synthesis
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 50°C | 70°C | 65°C |
| Catalyst (mol%) | 5 | 15 | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
